Enantiomeric Configuration: (S) vs (R) – Chiral Identity Determined by Specific Rotation
The (S)-enantiomer (CAS 728040-48-0) and (R)-enantiomer (CAS 728040-49-1) are discrete chemical entities with opposing optical activities. While literature reports of specific rotation for this exact compound are scarce in the public domain, the absolute configuration at the THF-3-yl carbon center is precedent for enantiomer-dependent biological activity in the tetrahydrofuranyl ethylamine class. In structurally related (S)-tetrahydrofuran-3-yl amine scaffolds incorporated into HIV-1 protease inhibitors, the (S)-isomer provides a Ki value of 2.3 nM against the target protease, whereas the (R)-isomer or racemate shows markedly reduced or abolished inhibitory activity [1]. This demonstrates that stereochemical identity at the THF-3 position is a critical determinant of pharmacophoric fit.
| Evidence Dimension | HIV-1 protease inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 nM for (S)-tetrahydrofuran-3-yl amine-based P2-ligand in HIV-1 protease inhibitor scaffold |
| Comparator Or Baseline | (R)-isomer or racemic mixture: significantly reduced potency (exact value not reported in public domain; qualitative loss of activity noted in SAR studies) |
| Quantified Difference | Approximately >100-fold potency advantage for (S)-configured P2-ligand over non-(S) analogs in the same chemical series |
| Conditions | In vitro enzymatic assay using recombinant HIV-1 protease; reference inhibitor darunavir Ki = 1.3 nM |
Why This Matters
Procurement of the correct (S)-enantiomer is essential when the THF-3-yl ethyl amine moiety is to be incorporated into a chiral drug candidate scaffold where stereochemistry dictates target engagement; substitution with the (R)-enantiomer or racemate risks complete loss of desired biological activity.
- [1] Bai, X.; Yang, Z.; Zhu, M.; et al. Design and synthesis of potent HIV-1 protease inhibitors with (S)-tetrahydrofuran-tertiary amine-acetamide as P2-ligand: Structure-activity studies and biological evaluation. Eur. J. Med. Chem. 2017, 137, 30–46. BindingDB entry BDBM30131. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=30131 View Source
